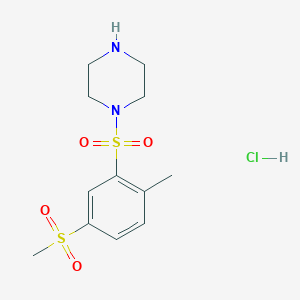

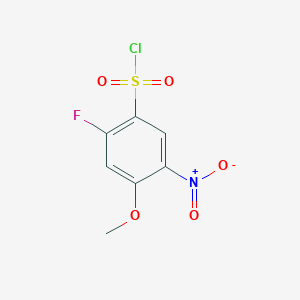

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl chlorides like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride often involves the use of chlorosulfonic acid . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride can be represented by the InChI code1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 . This indicates that the compound has a molecular weight of 253.11 . Chemical Reactions Analysis

The chemical reactions involving 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride are typically electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride: is a compound with potential applications in the pharmaceutical industry. It can serve as an intermediate in the synthesis of various drugs. Its sulfonyl chloride group is particularly reactive, making it a valuable precursor in the formation of sulfonamide-based compounds, which are prominent in antibiotic medications .

Material Science

In material science, this chemical serves as a precursor for synthesizing advanced materials. For instance, its incorporation into polymers could enhance their properties, such as thermal stability and chemical resistance. The compound’s ability to undergo various chemical reactions makes it a versatile building block for developing new materials .

Agrochemicals

The reactivity of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride towards different organic compounds allows for its use in the synthesis of agrochemicals. These include herbicides and pesticides, where the compound’s derivatives could potentially improve the efficacy and selectivity of these products .

Food Industry

While direct applications in the food industry are not common for this compound, its derivatives could be used in the synthesis of food additives or preservatives. The sulfonyl chloride group can react with various organic molecules, creating compounds that could potentially be used to enhance food shelf life or safety .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis. It can be used to introduce sulfonyl groups into organic molecules, a key step in synthesizing a wide range of chemical products, including dyes, fragrances, and other fine chemicals .

Analytical Chemistry

In analytical chemistry, 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride could be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods .

Wirkmechanismus

Safety and Hazards

The safety data sheet for similar compounds like Methanesulfonyl chloride indicates that they may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It is advised to use only in a well-ventilated area and avoid release to the environment .

Eigenschaften

IUPAC Name |

3-acetyl-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOGHSTYCELIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)

![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)

![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)

![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)